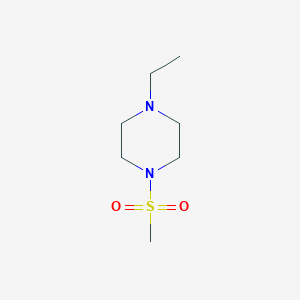

1-ethyl-4-(methylsulfonyl)piperazine

Description

Contextual Significance of Piperazine (B1678402) Scaffold in Organic Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is recognized as a "privileged scaffold" in drug discovery and organic synthesis. bldpharm.combldpharm.com Its prevalence stems from a combination of unique characteristics. The piperazine moiety can exist in a stable chair conformation and its physicochemical properties, such as solubility and basicity, can be readily modulated through substitution on its nitrogen atoms. bldpharm.combldpharm.com This inherent flexibility allows chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of molecules. bldpharm.com

The presence of two nitrogen atoms provides sites for introducing diverse substituents, making piperazine a versatile building block for constructing complex molecular architectures. Current time information in Seattle, WA, US.mdpi.com This adaptability has led to the incorporation of the piperazine core into a vast array of biologically active compounds with applications including anticancer, antiviral, antidepressant, and antimicrobial therapies. Current time information in Seattle, WA, US.duke.edumdpi.com

Academic Importance of Sulfonyl Functionality in Molecular Design and Transformations

The sulfonyl group (R-S(=O)₂-R') is a critical functional group in molecular design, particularly in medicinal chemistry. researchgate.netnih.gov Its chemical stability and unique stereoelectronic properties make it a valuable component in the development of therapeutic agents. mdpi.com The sulfonyl group can act as a hydrogen bond acceptor, enabling strong and specific interactions with biological targets like enzymes and receptors. researchgate.netspectrabase.com

Furthermore, the sulfonyl group is often used as a bioisostere for other functional groups, such as carbonyls or carboxyls, to improve metabolic stability and other pharmacokinetic properties. mdpi.com The introduction of a sulfonyl group can modulate a molecule's polarity and solubility, which are crucial parameters for drug efficacy. mdpi.com Compounds containing this functionality, particularly sulfonamides, are integral to numerous approved drugs and are a major focus of research for treating a wide range of diseases, including diabetes and cancer. researchgate.netnih.gov

Evolution of Synthetic Strategies for N-Substituted Piperazine Derivatives

The synthesis of N-substituted piperazines has evolved to include a variety of robust and efficient methods. The most common strategies for creating N,N'-disubstituted piperazines, such as 1-ethyl-4-(methylsulfonyl)piperazine, typically involve a stepwise functionalization of the piperazine ring.

A primary method is the nucleophilic substitution reaction, where a monosubstituted piperazine (e.g., N-ethylpiperazine) is reacted with an appropriate electrophile. For the synthesis of the title compound, this would classically involve the reaction of N-ethylpiperazine with methanesulfonyl chloride. nih.gov A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid generated during the reaction. mdpi.comnii.ac.jp

Other significant synthetic methodologies include:

Reductive Amination: This involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a C-N bond. benthamdirect.comnih.gov

Buchwald-Hartwig and Ullmann Couplings: These palladium- or copper-catalyzed cross-coupling reactions are powerful methods for forming N-aryl bonds, connecting piperazines to aromatic systems. nih.gov

Multi-component Reactions: Innovative one-pot, multi-component reactions have been developed to construct highly substituted piperazines from simple starting materials, offering efficiency and atom economy. muni.czsigmaaldrich.com

C-H Functionalization: More recent advances have focused on the direct functionalization of the C-H bonds of the piperazine ring itself, allowing for novel structural diversification that goes beyond simple N-substitution. mdpi.com

Overview of Research Trajectories and Academic Focus on this compound

This compound (CAS No. 98433-26-2) is a recognized chemical entity, available from various commercial suppliers. bldpharm.com Its structure combines the N-ethylpiperazine core with a methanesulfonyl group, resulting in a tertiary sulfonamide.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 98433-26-2 | bldpharm.com |

| Molecular Formula | C₇H₁₆N₂O₂S | bldpharm.com |

| Molecular Weight | 192.28 g/mol | bldpharm.com |

| SMILES | O=S(N1CCN(CC)CC1)(C)=O | bldpharm.com |

Despite its commercial availability, dedicated academic research focusing specifically on the synthesis, properties, and applications of this compound is not prominent in publicly accessible literature. However, the academic interest in this compound can be inferred from the extensive research on structurally similar sulfonylpiperazine derivatives. These related compounds are being actively investigated for a range of potential therapeutic applications, suggesting a likely research trajectory for the title compound.

Research on Structurally Related Sulfonylpiperazine Derivatives

| Compound Class/Derivative | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Sulfonyl Piperazine Nucleozin Derivatives | Anti-influenza A Virus Inhibitors | Several derivatives showed potent in-vitro activity against Influenza A, acting as nucleoprotein inhibitors with good selectivity. | benthamdirect.com |

| Sulfonyl Piperazine LpxH Inhibitors | Antibacterial Agents | Designed compounds showed significant inhibition of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. | nih.gov |

| 1,8-Naphthalimide-Arylsulfonyl Piperazines | Cancer Theranostics | Compounds displayed both cytotoxic properties against breast cancer cell lines and fluorescence for cellular imaging. | |

| 1-(Methylsulfonyl)-4-(benzyl)piperazine Derivatives | General Synthesis | Efficient synthesis of hybrid molecules combining trimetazidine (B612337) with various sulfonyl groups, including methanesulfonyl. | mdpi.com |

| Piperazine-based Dithiocarbamates | Anticancer Agents | Derivatives based on a methanesulfonyl-piperazine core showed antiproliferative activity against human lung carcinoma cells. | nih.gov |

The research on these related structures highlights the potential of the sulfonylpiperazine scaffold as a pharmacologically active core. The investigations into antiviral benthamdirect.com, antibacterial nih.gov, and anticancer nih.gov agents suggest that this compound could be explored as a candidate or intermediate in similar drug discovery programs. Its specific substitution pattern—an ethyl group at one nitrogen and a methanesulfonyl group at the other—provides a distinct balance of lipophilicity and polarity that could be valuable for optimizing biological activity.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGSACSDQNLVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Mechanistic Investigations in the Synthesis of 1 Ethyl 4 Methylsulfonyl Piperazine

Comprehensive Retrosynthetic Analysis of 1-ethyl-4-(methylsulfonyl)piperazine

A retrosynthetic analysis of this compound identifies two primary bond disconnections for strategic synthesis planning. The most direct approach involves a disconnection at the sulfur-nitrogen bond, leading to two key synthons: N-ethylpiperazine and methanesulfonyl chloride. This strategy is the most common due to the commercial availability of both starting materials.

A second approach involves disconnecting the C-N bonds of the piperazine (B1678402) ring itself. This opens up several possibilities for constructing the ring from acyclic precursors. For instance, this could involve the cyclization of a bis(2-haloethyl)amine derivative with an ethylamine (B1201723) or the reaction of a suitably substituted diamine with a two-carbon building block. This latter approach is particularly useful for creating diverse substitutions on the piperazine core.

Established Synthetic Routes for the N-Sulfonylation of Piperazines

The formation of the sulfonamide bond is a cornerstone of many synthetic routes targeting this compound and related structures.

The most straightforward method for synthesizing this compound is the direct sulfonylation of N-ethylpiperazine. This reaction typically involves treating N-ethylpiperazine with methanesulfonyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534), acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion. smolecule.commdpi.com Anhydrous solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly employed to prevent hydrolysis of the sulfonyl chloride. smolecule.com

A similar strategy can be applied to precursors. For example, piperazine can be first reacted with methanesulfonyl chloride to form 1-(methylsulfonyl)piperazine (B1332412), which is then subsequently ethylated. nih.gov The initial sulfonylation of piperazine must be carefully controlled to avoid disubstitution. nih.gov

Table 1: Conditions for Direct N-Sulfonylation of Piperazine Derivatives

| Piperazine Derivative | Sulfonyl Chloride | Solvent | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-(2,3,4-trimethoxybenzyl)piperazine | Methanesulfonyl chloride | Dichloromethane | Triethylamine | Room temp, 30 min | 93% | mdpi.com |

| N-Ethylpiperazine | Benzenesulfonyl chloride | DMF | Not specified | 0–5°C, 12 h | 78% | smolecule.com |

| 1-(3,5-Dichlorophenyl)piperazine | 1-Acetyl-5-indoline sulfonyl chloride | 1,4-Dioxane | Triethylamine | 60°C, 3 h then 25°C, 20 h | Not specified | nih.gov |

| Ethyl-1-piperazine-carboxylate | Benzenesulfonyl chloride | Toluene | Not specified (reflux) | Reflux, 30 min | Not specified | researchgate.net |

An alternative to direct sulfonylation involves constructing the piperazine ring with the sulfonyl group already incorporated into one of the building blocks. These methods offer greater flexibility for creating structurally diverse piperazine derivatives. One such strategy involves the cyclization of a suitable aniline (B41778) derivative with a bis-(2-haloethyl)amine. mdpi.comnih.gov For example, the piperazine ring of Vilazodone was constructed using bis-(2-chloroethyl)amine and an aminobenzofuran derivative. nih.gov

Another approach involves the dimerization of azomethine ylides, which can be generated from various precursors, to form highly substituted piperazines. nih.gov More complex, multi-step sequences can also be employed, such as the intramolecular condensation to form a piperazinone ring, which can then be reduced to the corresponding piperazine. nih.govresearchgate.net Additionally, ring-opening of cyclic sulfamidates with propargylic sulfonamides can generate substrates that undergo gold-catalyzed cyclization to yield tetrahydropyrazines, which can be subsequently reduced to piperazines. organic-chemistry.org

Advanced Synthetic Techniques and Innovations Applied to this compound

Recent advancements in synthetic chemistry have provided more efficient and selective methods for the synthesis and functionalization of piperazines.

Palladium-catalyzed reactions have become powerful tools for the synthesis and functionalization of piperazines. acs.orgnih.gov These methods offer mild reaction conditions and high yields for creating substituted piperazine derivatives. nih.gov For instance, a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles provides a modular route to highly substituted piperazines. acs.orgnih.gov This process demonstrates excellent regio- and stereochemical control at low catalyst loadings. acs.orgnih.gov

Palladium catalysts are also employed in C-H functionalization reactions, allowing for the direct introduction of aryl groups onto the piperazine ring. acs.orgcaltech.edu The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for forming N-arylpiperazines from aryl halides and piperazine. mdpi.com

Table 2: Examples of Palladium-Catalyzed Piperazine Synthesis

| Reaction Type | Catalyst System | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Decarboxylative Cyclization | Pd(0) / DPEphos | Substituted ethylenediamine, BOC-propargyl alcohol | Dichloromethane, room temp, 10 min | ~98% | acs.orgnih.gov |

| Aerobic Oxidative Cyclization | Pd(DMSO)2(TFA)2 | Alkenes with amine functionalities | Not specified | Good yields | organic-chemistry.org |

| Buchwald-Hartwig Amination | Pd catalyst | N-Boc-piperazine, (2-bromophenyl)(2,4-dimethylphenyl)sulfane | Not specified | 66% | mdpi.com |

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates. In the context of this compound synthesis, this includes the use of ultrasound-assisted synthesis, which can lead to higher yields and shorter reaction times. For instance, the synthesis of piperazine-1-carbodithioates, which involves a monosubstituted piperazine intermediate, has been successfully achieved under ultrasound conditions. nih.gov

Other sustainable practices include developing atom-economical reactions, such as the tantalum-catalyzed hydroaminoalkylation for producing α-alkylated piperazines, which avoids the need for directing groups. nih.gov Furthermore, the use of environmentally benign solvents is a key consideration. One eco-friendly approach to synthesizing arylpiperazines involves using an excess of piperazine itself as the solvent, which is both cost-effective and reduces waste. organic-chemistry.org The development of catalytic systems, particularly those that can operate under aerobic conditions with molecular oxygen as the oxidant, also represents a significant step towards more sustainable chemical manufacturing. caltech.edu

Continuous Flow Chemistry and Microreactor Applications

The adoption of continuous flow chemistry and microreactor technology offers significant advantages for the synthesis of pharmaceutical intermediates like this compound, enhancing safety, efficiency, and scalability over traditional batch processes. thalesnano.comrsc.org While specific literature on the continuous flow synthesis of this compound is not available, the principles can be readily applied based on established methods for N-alkylation and sulfonylation reactions. thalesnano.comresearchgate.netmdpi.com

A potential continuous flow process for synthesizing this compound could involve a two-step sequence. First, the sulfonylation of piperazine with methanesulfonyl chloride to form 1-(methylsulfonyl)piperazine, followed by the N-ethylation of this intermediate.

Step 1: Continuous Flow Sulfonylation of Piperazine

The synthesis of sulfonyl chlorides themselves can be achieved efficiently and safely in a continuous flow setup. For instance, the oxidative chlorination of thiols or disulfides using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has been successfully demonstrated in a microreactor. researchgate.net This approach provides excellent control over the highly exothermic reaction, minimizing thermal runaway risks and enabling high space-time yields. researchgate.net

Once the methanesulfonyl chloride is obtained, its reaction with piperazine can be performed in a flow reactor. To achieve mono-sulfonylation and minimize the formation of the disulfonylated by-product, a significant excess of piperazine would typically be used. The reagents would be pumped through separate inlet channels to a mixing point and then into a heated reaction coil. The precise control over stoichiometry, temperature, and residence time afforded by the flow reactor is crucial for maximizing the yield of the desired 1-(methylsulfonyl)piperazine intermediate. nih.gov

Step 2: Continuous Flow N-Ethylation

The subsequent N-ethylation of 1-(methylsulfonyl)piperazine can also be effectively carried out in a continuous flow system. The intermediate would be mixed with an ethylating agent, such as ethyl bromide or diethyl sulfate (B86663), and a base in a continuous stream. The use of a packed-bed reactor containing a solid-supported base could simplify purification by eliminating the need to separate a soluble base from the product stream. rsc.org

Recent advancements in N-alkylation using alcohols as green alkylating agents in flow reactors offer a more environmentally benign alternative. thalesnano.com This "hydrogen-borrowing" process, often catalyzed by heterogeneous catalysts like gold on titanium dioxide (Au/TiO2), can achieve high conversion and selectivity under aerobic conditions. thalesnano.com A flow setup would allow for precise temperature control (e.g., 150-180°C), which is critical for the reaction's success. thalesnano.com

The integration of these steps into a telescoped continuous process, where the output of the first reactor directly feeds into the second, could offer a highly efficient and automated production method for this compound. mdpi.comresearchgate.net

Table 1: Hypothetical Parameters for Continuous Flow Synthesis

| Parameter | Step 1: Sulfonylation | Step 2: N-Ethylation | Reference for Analogy |

| Reactor Type | Microreactor / Packed-bed | Packed-bed Reactor | thalesnano.comresearchgate.net |

| Catalyst | None (or solid-supported base) | Au/TiO2 (for ethanol (B145695) use) | thalesnano.com |

| Reagents | 1-(Methylsulfonyl)piperazine, Ethylating Agent (e.g., Ethanol), Base | Piperazine, Methanesulfonyl Chloride | thalesnano.comnih.gov |

| Solvent | Dichloromethane, Acetonitrile | Ethanol (if used as reagent) | thalesnano.comnih.gov |

| Temperature | 25-80 °C | 150-180 °C | thalesnano.comnih.gov |

| Pressure | 1-10 bar | 100 bar | thalesnano.com |

| Residence Time | 5-20 minutes | 15-30 minutes | thalesnano.commdpi.com |

| Flow Rate | 0.5-2.0 mL/min | 1.0-3.0 mL/min | thalesnano.commdpi.com |

This table presents hypothetical parameters based on analogous reactions reported in the literature and would require experimental optimization for the specific synthesis of this compound.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters for the two primary synthetic routes (sulfonylation followed by ethylation, or vice-versa) include the choice of reagents, solvent, base, temperature, and reaction time.

Route 1: Sulfonylation of N-ethylpiperazine

In this route, commercially available N-ethylpiperazine is reacted with methanesulfonyl chloride. A primary challenge is controlling the reactivity to ensure the formation of the desired product without significant side reactions.

Base: The choice of base is critical to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K2CO3). The base's strength and steric hindrance can influence the reaction rate and by-product profile.

Solvent: Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are typically used. The solvent's polarity can affect the solubility of reactants and the stability of intermediates.

Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermic nature and improve selectivity. nih.gov

Route 2: Ethylation of 1-(methylsulfonyl)piperazine

This route involves the alkylation of the 1-(methylsulfonyl)piperazine intermediate. A key challenge is preventing the dialkylation of the starting material or over-alkylation to form a quaternary ammonium (B1175870) salt.

Ethylating Agent: Ethyl halides (bromide or iodide) are common choices. Ethyl iodide is more reactive but also more expensive. Diethyl sulfate is another effective but more hazardous option.

Base: A base such as K2CO3 or Na2CO3 is typically used to scavenge the acid formed. The use of an excess of the piperazine starting material can sometimes serve as the base, but this complicates purification.

Phase-Transfer Catalysis: To improve the reaction rate and yield, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be employed, especially in biphasic solvent systems.

Table 2: Optimization of Reaction Conditions for Sulfonylation of a Piperazine Derivative (Analogous System)

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference for Analogy |

| 1 | Triethylamine | Dichloromethane | 0 to 25 | 4 | 85 | researchgate.net |

| 2 | Potassium Carbonate | Acetonitrile | 25 | 12 | 78 | researchgate.net |

| 3 | Pyridine | Pyridine | 25 | 18 | 75 | researchgate.net |

| 4 | Triethylamine | 1,4-Dioxane | 60 | 3 | 90 | researchgate.net |

This data is illustrative and based on the synthesis of structurally related sulfonylpiperazine derivatives. researchgate.netresearchgate.net Optimal conditions for this compound would require specific experimental investigation.

Considerations for Diastereoselective or Enantioselective Synthesis in Related Scaffolds

The structure of this compound itself is achiral. However, the introduction of substituents on the piperazine ring at positions other than the nitrogen atoms can create stereocenters. For instance, the synthesis of 2,6-disubstituted piperazine derivatives often leads to cis and trans diastereomers. The ability to control this stereochemistry is of great importance in medicinal chemistry, as different isomers can have vastly different biological activities.

While there is no specific literature on the diastereoselective or enantioselective synthesis of this compound derivatives, methods developed for other piperazine scaffolds can be considered.

Diastereoselective Synthesis: A highly diastereoselective intramolecular hydroamination has been used as a key step in a modular synthesis of 2,6-disubstituted piperazines, yielding the trans isomer with high selectivity. nih.gov Another approach involves the stereoselective synthesis of 2,6-cis- and 2,6-trans-piperidines through organocatalytic aza-Michael reactions, a strategy that could potentially be adapted for piperazines. nih.gov For example, the reaction of a homoallylic alcohol with an aldehyde in the presence of a Lewis acid like TMSOTf can lead to cis-2,6-disubstituted dihydropyrans with good diastereoselectivity (e.g., 90:10 cis:trans), which could be precursors to piperazine rings. nih.govresearchgate.net

Enantioselective Synthesis: The enantioselective synthesis of chiral piperazines is a significant challenge. One approach involves the palladium-catalyzed asymmetric hydrogenation of pyrazines, which provides access to chiral disubstituted piperazin-2-ones that can be converted to chiral piperazines. Another strategy is the asymmetric lithiation of N-Boc protected piperazines, which allows for the introduction of a substituent at the α-carbon with good enantioselectivity. organic-chemistry.org For sulfone-containing molecules, catalytic asymmetric methods are emerging for the synthesis of α-C chiral sulfones by merging photoactive electron donor-acceptor complexes with a chiral nickel catalyst. acs.org

Table 3: Examples of Stereoselective Synthesis in Related Heterocycles

| Reaction Type | Catalyst/Reagent | Product Type | Stereoselectivity | Reference for Analogy |

| Intramolecular Hydroamination | Palladium Catalyst | trans-2,6-Disubstituted Piperazine | High diastereoselectivity | nih.gov |

| Aza-Michael Reaction | Organocatalyst | cis- or trans-2,6-Disubstituted Piperidine | Controllable diastereoselectivity | nih.gov |

| Silyl-Prins Cyclization | TMSOTf | cis-2,6-Disubstituted Dihydropyran | 90:10 dr (cis:trans) | nih.govresearchgate.net |

| Asymmetric Hydrogenation | Palladium/Chiral Ligand | Chiral Piperazin-2-one | High ee | bldpharm.com |

| Asymmetric Lithiation | s-BuLi/(-)-sparteine | Chiral α-Substituted Piperazine | High ee | organic-chemistry.org |

By-product Analysis and High-Purity Isolation Techniques

Ensuring the high purity of this compound is critical for its potential use in pharmaceutical applications. This requires robust analytical methods to identify and quantify potential by-products and efficient purification techniques to remove them.

By-product Analysis

The potential by-products in the synthesis of this compound depend on the synthetic route.

Route 1 (Sulfonylation of N-ethylpiperazine): The primary by-product is likely the unreacted starting material, N-ethylpiperazine. Over-sulfonylation is not possible as there is only one secondary amine.

Route 2 (Ethylation of 1-(methylsulfonyl)piperazine): Potential by-products include:

Unreacted 1-(methylsulfonyl)piperazine.

Over-alkylation product: Formation of a quaternary ammonium salt by the addition of a second ethyl group to the already ethylated nitrogen.

By-products from the ethylating agent: For example, if ethyl bromide is used, side reactions could lead to the formation of ethanol or diethyl ether.

Modern analytical techniques are essential for impurity profiling. nih.govuva.es High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), is a powerful tool for separating and identifying impurities. researchgate.netresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is also valuable for detecting volatile impurities and residual solvents. mdpi.com For chiral impurities, Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is an increasingly popular and efficient method. researchgate.netnih.govresearchgate.net

Table 4: Common Analytical Techniques for Impurity Profiling

| Technique | Purpose | Information Provided | Reference |

| HPLC-UV | Quantification of known impurities | Purity assessment, concentration of impurities with a chromophore | nih.gov |

| LC-MS/MS | Identification and quantification of unknown impurities | Molecular weight and structural fragments of impurities, high sensitivity | researchgate.netresearchgate.netresearchgate.net |

| GC-MS | Analysis of volatile impurities and residual solvents | Identification and quantification of volatile organic compounds | mdpi.com |

| Chiral SFC | Separation of enantiomers/diastereomers | Enantiomeric excess (ee), diastereomeric ratio (dr) | researchgate.netnih.gov |

| NMR Spectroscopy | Structural elucidation of isolated impurities | Detailed structural information | uva.es |

High-Purity Isolation Techniques

Once by-products have been identified, appropriate purification methods must be employed to achieve the desired purity.

Crystallization: This is one of the most effective and widely used methods for purifying solid organic compounds. chemicalbook.com The choice of solvent is critical; the desired compound should be sparingly soluble at low temperatures and highly soluble at higher temperatures, while the impurities should remain in solution or be easily filtered off. For sulfonylpiperazine derivatives, solvents like ethanol, isopropanol, or mixtures with water are often effective. Melt crystallization is an alternative for thermally stable compounds, offering a solvent-free purification method. researchgate.net

Chromatography: For impurities that are difficult to remove by crystallization, column chromatography is the method of choice. Normal-phase or reverse-phase chromatography can be used depending on the polarity of the compound and impurities. For large-scale purification, preparative HPLC is often employed.

Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to remove non-basic impurities. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

By combining these advanced synthetic, analytical, and purification strategies, this compound can be produced with the high degree of purity required for its intended applications.

Iii. Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 4 Methylsulfonyl Piperazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-ethyl-4-(methylsulfonyl)piperazine in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis and Signal Interpretation

The ¹H and ¹³C NMR spectra of this compound are predicted to show a distinct set of signals corresponding to the ethyl, piperazine (B1678402), and methylsulfonyl moieties.

Proton (¹H) NMR: The spectrum would feature signals for the ethyl group's methyl (CH₃) protons as a triplet and its methylene (B1212753) (CH₂) protons as a quartet, a characteristic pattern for an ethyl group attached to a nitrogen atom. The four methylene groups of the piperazine ring are expected to appear as two distinct multiplets, as the chemical environments of the protons adjacent to the ethyl group are different from those adjacent to the sulfonyl group. The methyl group of the methylsulfonyl moiety would appear as a sharp singlet.

Carbon-13 (¹³C) NMR: The ¹³C spectrum would show signals for all seven unique carbon atoms. The ethyl group would display two signals. The piperazine ring would exhibit two signals for its four carbon atoms, reflecting the molecule's symmetry plane. The methyl carbon of the sulfonyl group would also produce a distinct signal.

Predicted NMR Data Tables

The following tables provide predicted chemical shift ranges based on data from analogous compounds such as 1-ethylpiperazine (B41427) and 1-(methylsulfonyl)piperazine (B1332412). mdpi.comnih.govresearchgate.net Actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analogous structures)

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | 1.0 - 1.2 | Triplet (t) |

| Ethyl -CH₂- | 2.4 - 2.6 | Quartet (q) |

| Piperazine -CH₂- (adjacent to Ethyl-N) | 2.5 - 2.8 | Multiplet (m) |

| Piperazine -CH₂- (adjacent to Sulfonyl-N) | 3.1 - 3.4 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous structures)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -C H₃ | 11 - 13 |

| Ethyl -C H₂- | 51 - 53 |

| Piperazine -C H₂- (adjacent to Ethyl-N) | 52 - 54 |

| Piperazine -C H₂- (adjacent to Sulfonyl-N) | 45 - 47 |

Application of Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from one-dimensional NMR and to establish connectivity, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be seen between the ethyl group's CH₂ and CH₃ protons, and between adjacent protons within the piperazine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a flexible molecule like this, NOESY can help to understand the preferred conformation of the piperazine ring, for example, by showing through-space interactions between axial and equatorial protons.

Environmental Effects on NMR Parameters: Solvent and Temperature Studies

The conformation of piperazine derivatives can be influenced by environmental factors such as the solvent and temperature. researchgate.net

Solvent Effects: Recording NMR spectra in solvents of varying polarity (e.g., chloroform-d, DMSO-d₆) can cause shifts in proton and carbon resonances. These shifts can provide insights into solute-solvent interactions and the charge distribution within the molecule. More polar solvents may better stabilize polar conformers. researchgate.net

Temperature Studies: Variable-temperature (VT) NMR is particularly useful for studying the dynamics of the piperazine ring, which typically undergoes a chair-to-chair interconversion. researchgate.net At low temperatures, this flipping process can slow down on the NMR timescale, leading to the broadening and eventual splitting of the piperazine proton signals into distinct axial and equatorial resonances. researchgate.net Analyzing these changes allows for the calculation of the energy barrier (ΔG‡) for the ring inversion, providing quantitative data on the molecule's conformational flexibility. researchgate.net

Single-Crystal X-ray Diffraction: Elucidating Solid-State Molecular Architecture

While solution-state structure is revealed by NMR, single-crystal X-ray diffraction provides the definitive solid-state structure, offering precise measurements of bond lengths, angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, analysis of related structures provides a clear picture of its likely architecture.

Precise Determination of Molecular Conformation, Bond Lengths, and Angles

A successful crystallographic analysis would precisely define the three-dimensional arrangement of the atoms.

Molecular Conformation: The piperazine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. The analysis would determine the orientation of the ethyl and methylsulfonyl substituents, specifying whether they occupy axial or equatorial positions. In related structures, bulky substituents typically prefer the sterically less hindered equatorial position to minimize unfavorable 1,3-diaxial interactions.

Bond Lengths and Angles: X-ray diffraction would yield precise measurements for all bond lengths and angles. These values can be compared to standard values to identify any structural strain or unusual electronic effects. For example, the C-S and S=O bond lengths in the methylsulfonyl group and the C-N bond lengths within the piperazine ring would be determined with high precision.

Table 3: Expected Crystallographic Parameters for this compound (Based on general data for piperazine derivatives)

| Parameter | Expected Conformation/Value |

|---|---|

| Piperazine Ring Conformation | Chair |

| Substituent Positions | Equatorial (predicted for both) |

| C-N Bond Length (Å) | ~1.46 - 1.48 |

| C-C Bond Length (Å) | ~1.52 - 1.54 |

| S=O Bond Length (Å) | ~1.43 - 1.45 |

Polymorphic Forms and Tautomeric Considerations in the Solid State

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and tautomerism, the interconversion of structural isomers, are critical considerations in materials science and pharmaceutical development. For piperazine derivatives, these phenomena can be influenced by intermolecular interactions, such as hydrogen bonding, and the conformational flexibility of the piperazine ring. nih.gov

While specific studies on the polymorphic forms of this compound are not extensively reported in the literature, research on related piperazine compounds provides valuable context. For instance, piperazinium bis(4-hydroxybenzenesulphonate) has been shown to crystallize in the P2(1)/c space group of the monoclinic system, with its structure stabilized by a network of O-H...O and N-H...O hydrogen bonds. nih.gov Similarly, spectroscopic and X-ray diffraction studies of other substituted piperazines, such as piperazine-2,5-diones, have revealed the formation of specific cis or trans isomers depending on the synthetic conditions, highlighting the potential for conformational isomerism in the solid state. csu.edu.auchemrxiv.org

Given the structure of this compound, which lacks acidic protons adjacent to double bonds, keto-enol or other common forms of tautomerism are not expected. The primary structural variability in the solid state would likely arise from conformational polymorphism of the piperazine ring (e.g., chair, boat, or twist-boat conformations) and different packing arrangements in the crystal lattice. Definitive characterization of these forms would necessitate detailed solid-state NMR and single-crystal X-ray diffraction studies.

Vibrational Spectroscopy (FT-IR and Raman): Functional Group Characterization and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying functional groups and probing molecular structure. researchgate.net These complementary methods measure the vibrational modes of a molecule; FT-IR measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light due to changes in polarizability. youtube.com For this compound, these techniques provide a characteristic "fingerprint" spectrum, allowing for both qualitative identification and detailed structural analysis. mdpi.com

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its core functional groups: the piperazine ring, the ethyl group, and the methylsulfonyl group.

Piperazine Ring: The piperazine moiety exhibits several characteristic vibrations. C-H stretching vibrations of the ring's methylene groups typically appear in the 2850-2990 cm⁻¹ region. niscpr.res.in The C-N stretching vibrations are found in the 1000-1350 cm⁻¹ range. youtube.com Ring deformation and scissoring modes occur at lower frequencies, contributing to the fingerprint region of the spectrum. niscpr.res.in

Sulfonyl Group (SO₂): The sulfonyl group is readily identified by two strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. Based on data for related sulfonyl compounds, these are expected in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). nih.gov The presence of these intense bands is a key diagnostic feature for N-sulfonylated piperazines. nih.gov

Below is a table summarizing the expected characteristic vibrational frequencies for the primary functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Sulfonyl (SO₂) Group | Asymmetric Stretch | 1300 - 1350 | Strong |

| Symmetric Stretch | 1140 - 1160 | Strong | |

| Piperazine (C-H) | Methylene Stretch | 2850 - 2990 | Medium to Strong |

| Piperazine (C-N) | Stretch | 1000 - 1350 | Medium |

| Ethyl (C-H) | Aliphatic Stretch | 2850 - 2960 | Medium to Strong |

This table is generated based on typical frequency ranges for the specified functional groups. niscpr.res.inyoutube.comnih.gov

The precise frequencies and intensities of vibrational modes are sensitive to the molecule's three-dimensional geometry. For this compound, the conformation of the six-membered piperazine ring is a key structural determinant. The ring typically adopts a chair conformation to minimize steric strain, which influences the vibrational coupling between adjacent methylene groups.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational spectra for different possible conformers. nih.govnih.gov By comparing the calculated spectra with experimental FT-IR and Raman data, the most stable molecular geometry can be inferred. For instance, the splitting patterns and relative intensities of the C-H and C-N vibrational bands can provide evidence for a specific chair or boat conformation of the piperazine ring in the compound's ground state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through controlled fragmentation. nih.gov For this compound (C₇H₁₆N₂O₂S), HRMS can validate its molecular formula by measuring the exact mass of its protonated ion, [M+H]⁺.

Upon collision-induced dissociation (CID) in the mass spectrometer, the [M+H]⁺ ion undergoes predictable fragmentation, breaking at its weakest bonds. The analysis of these fragment ions helps to piece together the molecular structure. A plausible fragmentation pathway for this compound would involve:

Loss of the Ethyl Group: Cleavage of the bond between the ethyl group and the piperazine nitrogen, resulting in a fragment corresponding to the [M - C₂H₅]⁺ ion.

Cleavage of the Sulfonyl Group: Fission of the N-S bond, leading to the formation of ions corresponding to the piperazine ring and the methylsulfonyl moiety (CH₃SO₂⁺).

Ring Opening of Piperazine: Fragmentation of the piperazine ring itself, often initiated by the loss of ethylene (B1197577) (C₂H₄) or related fragments.

The study of these fragmentation patterns, often aided by automated prediction software, provides unambiguous confirmation of the connectivity of the ethyl, piperazine, and methylsulfonyl components. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analogs

This compound is an achiral molecule and therefore does not exhibit optical activity. However, if a chiral center were introduced into its structure, creating a chiral analog, chiroptical spectroscopic techniques like Electronic Circular Dichroism (ECD) would become essential for its stereochemical characterization. nih.gov

Chiral analogs could be synthesized, for example, by introducing a substituent on one of the piperazine ring carbons or by using a chiral alkyl group in place of the ethyl group. ECD measures the differential absorption of left and right circularly polarized light, which is a hallmark of chiral molecules. mdpi.com

The resulting ECD spectrum provides information about the absolute configuration (R or S) of the stereocenters. rsc.org Experimental ECD spectra are often compared with those predicted by quantum chemical calculations to assign the absolute configuration of the synthesized chiral analog. nih.gov The technique is highly sensitive to the three-dimensional arrangement of atoms and can detect subtle conformational changes in chiral molecules. mdpi.comarxiv.org

Iv. Computational Chemistry and Theoretical Modeling of 1 Ethyl 4 Methylsulfonyl Piperazine

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of organic compounds, including piperazine (B1678402) derivatives. researchgate.net Methods like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with basis sets such as 6-311++G(d,p) or 6-31G(d,p), are commonly employed to achieve a balance between accuracy and computational cost for predicting structures and electronic properties. researchgate.netfigshare.comresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For cyclic systems like piperazine, this involves identifying the lowest energy conformation.

Consistent with studies on analogous piperazine derivatives, the piperazine ring in 1-ethyl-4-(methylsulfonyl)piperazine is expected to adopt a stable chair conformation. muni.czresearchgate.net This conformation minimizes angular strain and torsional strain within the six-membered ring. In this chair form, the four carbon atoms are nearly coplanar, with the two nitrogen atoms positioned in apexes. muni.cz Computational optimization would likely show that the bulky ethyl and methylsulfonyl groups preferentially occupy equatorial positions to minimize steric hindrance, a common observation in substituted cyclohexane (B81311) and heterocyclohexane rings. muni.cz

A conformational analysis via DFT would map the potential energy surface to identify this global minimum and any other local energy minima, providing a detailed conformational energy landscape. figshare.com The key geometric parameters determined from such an optimization are summarized in the table below.

Table 1: Representative Geometric Parameters from DFT Optimization

| Parameter Type | Description | Example Bonds/Angles |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (in Ångströms, Å). | C-N, C-C, N-S, S=O |

| Bond Angles | The angle formed between three connected atoms (in degrees, °). | C-N-C, C-S-O, N-C-C |

| Dihedral Angles | The angle between two intersecting planes, defining the rotation around a bond (in degrees, °). | C-N-S-O, C-C-N-C |

This table illustrates the types of data obtained from a geometry optimization. Actual values would be derived from specific DFT calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity, chemical stability, and optical properties. ajchem-a.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is anticipated to be primarily localized on the more electron-rich regions, such as the piperazine ring and the ethyl group. Conversely, the LUMO is expected to be centered around the electron-withdrawing methylsulfonyl group, particularly the sulfur and oxygen atoms. This separation of FMOs is characteristic of donor-acceptor systems. nih.gov

Analysis of charge distribution, often calculated using methods like Mulliken population analysis, reveals the partial atomic charges across the molecule. bhu.ac.in This information helps identify charge localization and understand the electrostatic interactions within the molecule. It is expected that the oxygen atoms of the sulfonyl group would carry a significant negative charge, while the sulfur atom and adjacent carbons would be more positive.

Table 2: Key Electronic Properties from FMO Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. |

This table outlines the primary outputs of a frontier molecular orbital analysis.

DFT calculations are a powerful tool for predicting spectroscopic data, which can be used to validate the computed structure and assist in the interpretation of experimental results. researchgate.net

Vibrational Spectra (IR and Raman): Theoretical vibrational frequencies corresponding to IR and Raman spectra can be calculated from the optimized geometry. These calculations help in the assignment of fundamental vibrational modes based on the total energy distribution (TED). researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor for better agreement.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.netresearchgate.net These predicted spectra are invaluable for confirming molecular structure by comparing theoretical shifts to those obtained experimentally.

The comparison between calculated and experimental spectra serves as a rigorous test for the accuracy of the computed molecular model.

| Reactivity Descriptor | Formula |

| Electronegativity (χ) | χ ≈ - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | S = 1 / η |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ ≈ -χ |

Local reactivity, which identifies the specific atomic sites prone to electrophilic or nucleophilic attack, is often visualized using the Molecular Electrostatic Potential (MEP) map. The MEP plots electrostatic potential onto the molecule's electron density surface. muni.cz For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions rich in electrons, indicating sites for electrophilic attack. These would be localized around the electronegative oxygen atoms of the sulfonyl group. muni.czbhu.ac.in

Positive Potential (Blue): Regions with a deficiency of electrons, indicating sites for nucleophilic attack. These are typically found around hydrogen atoms. bhu.ac.in

Molecular Dynamics Simulations: Understanding Conformational Dynamics in Different Environments

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the structure fluctuates and changes in response to its environment (e.g., in a solvent like water). nih.gov

MD simulations of this compound would allow for the study of its conformational stability and flexibility. The primary goals of such a simulation would be:

Conformational Stability: To observe the dynamic behavior of the piperazine ring and confirm the stability of the chair conformation over time. The simulation would track fluctuations in dihedral angles to see if the ring maintains its conformation or undergoes transitions.

Rotational Barriers: To analyze the rotation around key single bonds, such as the N-S bond of the sulfonyl group and the N-C bond of the ethyl group. By tracking the dihedral angles associated with these bonds over the simulation trajectory, one can understand their rotational freedom and estimate the energy barriers associated with different rotamers.

These simulations provide a deeper understanding of the molecule's flexibility, which is crucial for its interactions in a biological or chemical system.

Influence of Solvent Media on Molecular Flexibility

The flexibility of the this compound molecule is significantly influenced by the surrounding solvent medium. Computational studies on similar piperazine analogs suggest that the conformational landscape of the piperazine ring, which typically exists in a chair conformation, can be altered by the polarity of the solvent. njit.edu While direct molecular dynamics simulations on this compound in different solvents are not extensively reported in the literature, studies on related antipsychotic piperazine derivatives have shown that both polar and non-polar solvents can modulate molecular interactions and conformations. researchgate.netdntb.gov.ua

The following table illustrates hypothetical conformational populations of the piperazine ring in this compound in different solvent environments, based on general principles observed in related molecules.

| Solvent | Dielectric Constant (ε) | Predominant Conformation(s) | Expected Flexibility |

| Vacuum | 1 | Chair | Low |

| Chloroform | 4.81 | Chair, Twisted-Boat | Moderate |

| Methanol | 32.7 | Chair, Boat, Twisted-Boat | High |

| Water | 80.1 | Multiple interconverting conformers | High |

This table is illustrative and based on general principles of solvent effects on flexible molecules.

Cheminformatics and Molecular Descriptors for Structural Classification

Cheminformatics provides essential tools for the classification and analysis of chemical structures like this compound based on calculated molecular descriptors. These descriptors quantify various aspects of the molecular structure and are crucial in quantitative structure-activity relationship (QSAR) studies.

Calculation of Topological and Constitutional Descriptors

Topological and constitutional descriptors are numerical values derived from the two-dimensional representation of a molecule. They encode information about the size, shape, branching, and atom connectivity within the molecule. For this compound, these descriptors can be calculated using various software packages.

One of the most important descriptors is the Topological Polar Surface Area (TPSA) , which is defined as the sum of the surfaces of polar atoms (usually oxygens, nitrogens, and their attached hydrogens) in a molecule. peter-ertl.comnih.govmolinspiration.com TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov The calculation of TPSA can be performed using fragment-based methods, which are significantly faster than 3D methods and provide comparable results. peter-ertl.com For this compound, the polar atoms are the two oxygen atoms of the sulfonyl group and the two nitrogen atoms of the piperazine ring.

Other important descriptors include:

Molecular Weight (MW): The sum of the atomic weights of all atoms in the molecule.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity.

Number of Hydrogen Bond Donors and Acceptors: Important for understanding potential intermolecular interactions.

Rotatable Bonds: A measure of molecular flexibility.

The table below provides calculated descriptor values for this compound, which are essential for its structural classification and in silico assessment of its drug-like properties.

| Descriptor | Value |

| Molecular Formula | C₇H₁₆N₂O₂S |

| Molecular Weight | 192.28 g/mol |

| Topological Polar Surface Area (TPSA) | 50.5 Ų (estimated) |

| LogP (calculated) | ~0.5 |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 0 |

| Number of Rotatable Bonds | 3 |

These values are calculated using standard cheminformatics software and may vary slightly depending on the algorithm used.

QSAR studies on related N-arylsulfonyl-piperazine analogs have demonstrated the importance of such descriptors in predicting anti-diabetic activity. wu.ac.th Similarly, 3D-QSAR studies on other piperazine derivatives have highlighted the significance of steric and electrostatic fields in determining their biological effects. nih.govmdpi.comresearchgate.net

Chemical Space Exploration based on Structural Similarity

Chemical space exploration aims to position a molecule within the vast landscape of all possible chemical structures. For this compound, this involves comparing its structural features to those of known compounds, particularly those with established biological activities. The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a wide array of bioactive compounds. nih.gov

By analyzing large chemical databases, molecules with similar structural motifs or descriptor values to this compound can be identified. This similarity analysis can suggest potential biological targets or activities for the compound. For instance, the presence of the sulfonylpiperazine moiety is common in a variety of therapeutic agents. nih.gov Computational techniques can be used to screen virtual libraries and identify compounds that share a similar pharmacophore, which is the three-dimensional arrangement of essential features for biological activity.

Computational Elucidation of Reaction Mechanisms involving this compound

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this can include studying its synthesis or its potential metabolic pathways.

The synthesis of this compound typically involves the N-ethylation of 1-(methylsulfonyl)piperazine (B1332412). A computational study of a similar N-alkylation reaction of N-benzoyl 5-(aminomethyl)tetrazole confirmed the formation of different regioisomers and used DFT calculations to support the experimental findings. researchgate.net Similarly, the synthesis of methanesulfonyl-piperazine-based dithiocarbamates has been investigated, with computational modeling used to understand the reaction pathways. nih.gov

A plausible reaction mechanism for the synthesis of this compound is the nucleophilic substitution of an ethylating agent (e.g., ethyl iodide) by 1-(methylsulfonyl)piperazine. DFT calculations can be employed to model the transition states and intermediates of this Sₙ2 reaction, providing insights into the reaction kinetics and thermodynamics.

Furthermore, computational studies can elucidate potential metabolic reactions. For example, the oxidation of the piperazine ring is a common metabolic pathway for many drugs. researchgate.net DFT calculations could model the interaction of this compound with cytochrome P450 enzymes to predict potential sites of metabolism, such as N-dealkylation or oxidation of the ethyl group or the piperazine ring. A computational investigation into the nitrosation mechanism of piperazine in the context of CO₂ capture has demonstrated the utility of these methods in understanding complex reaction pathways. nih.gov

V. Chemical Reactivity, Functional Group Transformations, and Synthetic Utility of 1 Ethyl 4 Methylsulfonyl Piperazine

Electrophilic and Nucleophilic Modifications of the Piperazine (B1678402) Ring System

The piperazine ring in 1-ethyl-4-(methylsulfonyl)piperazine possesses two nitrogen atoms with differing reactivity. The nitrogen atom at the 1-position is a tertiary amine substituted with an ethyl group, while the nitrogen at the 4-position is part of a sulfonamide. The lone pair of electrons on the N-1 nitrogen is significantly more nucleophilic than that on the N-4 nitrogen, which is delocalized by the strongly electron-withdrawing methylsulfonyl group. This difference in nucleophilicity is a key determinant of the regioselectivity of reactions involving the piperazine ring.

Nucleophilic Character of the N-1 Nitrogen:

The tertiary amine at the N-1 position can readily participate in nucleophilic reactions. For instance, it can be protonated to form a piperazinium salt. While direct alkylation or acylation at this position is not possible without prior modification, its basicity is a crucial aspect of its chemical character.

Electrophilic Reactions at the N-4 Nitrogen:

The N-4 nitrogen, being part of a sulfonamide, is significantly less nucleophilic. However, the piperazine ring can undergo modifications that involve this position, often after transformation of the sulfonyl group or by utilizing the adjacent ring carbons.

Modifications at Ring Carbons:

Direct functionalization of the carbon atoms of the piperazine ring, particularly those alpha to the nitrogen atoms, can be achieved through modern synthetic methods. Lithiation of N-Boc protected piperazines, for example, allows for the introduction of various electrophiles at the C-2 and C-6 positions. nih.govresearchgate.net While specific examples with this compound are not prevalent, the principles of C-H activation could be applied to introduce substituents onto the piperazine backbone. nih.govrsc.orgmdpi.com

Chemical Transformations of the Sulfonyl Moiety and its Derivatives

The methylsulfonyl group is generally stable, but its transformation, particularly its cleavage (desulfonylation), can be a useful synthetic strategy to unmask the N-4 nitrogen of the piperazine ring, allowing for further functionalization.

Cleavage of the N-Sulfonyl Bond:

The removal of an N-sulfonyl group can be challenging due to the stability of the sulfonamide bond. However, certain reductive conditions can effect this transformation. For instance, treatment with strong reducing agents or under specific catalytic hydrogenation conditions can lead to the cleavage of the N-S bond. The choice of reagent is critical to avoid the reduction of other functional groups within the molecule. While direct examples for this compound are scarce, related N-sulfonyl amines can be cleaved under various conditions, including the use of dissolving metal reductions or other specialized reagents.

The reactivity of sulfonyl compounds with nucleophiles has been studied, and under certain conditions, nucleophilic attack can occur at the sulfur atom, leading to bond cleavage. iupac.org The nature of the nucleophile and the reaction conditions are critical in determining the outcome of such reactions. nih.gov

The development of new methods for the synthesis of sulfonamides, for instance, via calcium triflimide activation of sulfonyl fluorides, highlights the ongoing interest in the chemistry of this functional group. acs.org These advancements may offer future pathways for the modification of the methylsulfonyl moiety in this compound.

Ring Expansion, Contraction, and Dearomatization Studies on Piperazine Core

Modifications to the piperazine ring structure itself, such as ring expansion, contraction, or dearomatization, represent advanced synthetic strategies to access novel heterocyclic scaffolds.

Ring Expansion:

The piperazine ring can theoretically be expanded to a seven-membered diazepine (B8756704) ring. For instance, the synthesis of 1,4-diazepine-2,5-diones from piperazine-2,5-dione derivatives has been reported, showcasing a potential pathway for ring expansion. nih.govrsc.org More broadly, strategies for the ring expansion of cyclic sulfonamides to medium-sized and macrocyclic sulfonamides have been developed, which could conceptually be applied to precursors related to this compound. nih.govbohrium.comyork.ac.ukresearchgate.netresearchgate.net One such strategy involves a key ring expansion step initiated by nitro reduction and subsequent amine conjugate addition. nih.govresearchgate.net Another approach involves the rearrangement of imidazolidine (B613845) rings to piperazine rings in the presence of metal ions, suggesting the possibility of skeletal reorganizations. mdpi.com

Ring Contraction and Rearrangement:

Rearrangement reactions are a powerful tool for the synthesis of diverse piperazine analogs. tandfonline.comeurekaselect.com While specific ring contraction studies on this compound are not prominent, rearrangements such as the diaza-Cope rearrangement have been utilized in the synthesis of substituted piperazines. tandfonline.com

Dearomatization:

The dearomatization of N-aryl pyrazinium salts to yield piperazines is a known transformation. auburn.edu Although this compound is not aromatic, this principle of converting aromatic precursors to saturated heterocycles is a relevant concept in the broader context of piperazine synthesis.

Transition Metal-Catalyzed Coupling Reactions at N-Substituted Positions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, is a powerful method for forming C-N bonds. lookchem.com While the N-1 position of this compound is already substituted, this reaction is highly relevant for the synthesis of N-arylpiperazines from a piperazine precursor. The N-4 nitrogen, once deprotected from the sulfonyl group, could also participate in such coupling reactions.

Ullmann Condensation:

The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl ethers, thioethers, and amines. beilstein-journals.org Similar to the Buchwald-Hartwig reaction, it provides a route to N-arylpiperazines. beilstein-journals.orgnih.gov Nickel-catalyzed amination has also been shown to be effective for the selective N-arylation of piperazine. lookchem.com

C-H Activation:

Direct C-H functionalization represents an atom-economical approach to modify the piperazine scaffold. Palladium-catalyzed C-H activation can enable the arylation of the piperazine ring at its carbon atoms, offering a direct route to more complex derivatives without the need for pre-functionalization. rsc.orgmdpi.comyoutube.com

The table below summarizes some of the key transition metal-catalyzed reactions applicable to the synthesis and modification of piperazine derivatives.

| Reaction Name | Metal Catalyst | Reactants | Product Type |

| Buchwald-Hartwig Amination | Palladium | Aryl halide, Amine | N-Aryl amine |

| Ullmann Condensation | Copper | Aryl halide, Amine | N-Aryl amine |

| C-H Activation/Arylation | Palladium | Arene, Aryl halide | Biaryl |

Role of this compound as a Building Block in Complex Chemical Synthesis

This compound and its parent compound, 1-(methylsulfonyl)piperazine (B1332412), are valuable building blocks in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The piperazine moiety is a common scaffold in many biologically active compounds due to its ability to impart favorable physicochemical properties and engage in multiple receptor interactions. nih.gov

Synthesis of Kinase Inhibitors:

A notable application of this compound is in the synthesis of kinase inhibitors. For example, it has been used in the development of pyrimidine-based Aurora kinase inhibitors. nih.govacs.org In one synthetic route, 1-ethylpiperazine (B41427) was reacted with a dichloropyrimidine intermediate to furnish the final inhibitor. nih.govacs.org The piperazine unit often serves as a key linker connecting different pharmacophoric elements of the inhibitor. The synthesis of other kinase inhibitors, such as those targeting Abelson (Abl) tyrosine kinase, has also utilized piperazine-containing building blocks. researchgate.netscielo.org.zaacs.org

Multicomponent Reactions:

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are an efficient strategy for generating molecular diversity. nih.govrsc.orgnih.govgrafiati.com Piperazine derivatives, including those with an ethyl substituent, can be incorporated into MCRs to rapidly assemble complex heterocyclic structures. For instance, a four-component cyclo-condensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium (B1175870) acetate (B1210297) has been used to synthesize 1,2,4,5-tetrasubstituted imidazoles. researchgate.net

Synthesis of Bioactive Compounds:

The versatility of the piperazine scaffold is further demonstrated by its incorporation into a wide range of other bioactive molecules. For example, piperazine-substituted dihydrofuran derivatives have been synthesized via radical cyclizations. nih.gov The synthesis of novel piperazine-linked anthranilic acids has also been explored for their potential as kinase inhibitors. scielo.org.za

The following table lists some complex molecules synthesized using this compound or its close analogs as a building block.

| Target Molecule Class | Synthetic Strategy | Role of Piperazine Derivative |

| Aurora Kinase Inhibitors | Nucleophilic aromatic substitution | Key linker moiety |

| Tetrasubstituted Imidazoles | Four-component reaction | Introduction of a substituted ethylpiperazine side chain |

| Piperazine-linked Anthranilic Acids | Amide coupling | Core structural element |

| Piperazine-substituted Dihydrofurans | Radical cyclization | Introduction of a substituted piperazine unit |

Vi. Advanced Analytical Methodologies for Purity Assessment and Quantitative Analysis of 1 Ethyl 4 Methylsulfonyl Piperazine

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Impurity profiling, the identification and quantification of all potential impurities in a substance, is a critical step in pharmaceutical development. thermofisher.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for this purpose, offering powerful separation capabilities combined with sensitive and specific detection.

High-Performance Liquid Chromatography (HPLC) is predominantly used for non-volatile and thermally unstable compounds. For piperazine (B1678402) derivatives, HPLC methods, often with ultraviolet (UV) or diode-array detection (DAD), are well-established for quantitative analysis. researchgate.netresearchgate.net The separation is typically achieved using reversed-phase columns, where the polarity of the mobile phase is adjusted to control the elution of the main compound and its impurities. The development of an HPLC method for 1-ethyl-4-(methylsulfonyl)piperazine would involve optimizing parameters such as column type, mobile phase composition, and flow rate to achieve separation from potential starting materials, by-products, and degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for volatile and thermally stable compounds. researchgate.net Piperazine and its simpler alkylated derivatives are often analyzed by GC. researchgate.net For impurity profiling of this compound, a GC-MS method would separate volatile impurities based on their boiling points and interaction with the stationary phase of the GC column. The coupled mass spectrometer then fragments the eluting compounds, producing a unique mass spectrum for each, which acts as a chemical fingerprint for identification. researchgate.net In some cases, derivatization may be necessary to increase the volatility of certain piperazine-related impurities. mdpi.com High-resolution accurate mass spectrometry (HRAMS) can further enhance impurity identification by providing highly accurate mass measurements, allowing for the confident assignment of elemental compositions to unknown impurities. thermofisher.com

A validated GC method for related compounds like 1-ethyl piperazine has been developed to quantify impurities in pharmaceutical starting materials. researchgate.net Such a method highlights the importance of controlling impurity levels from the very beginning of a synthetic process. researchgate.net

Table 1: Illustrative Parameters for HPLC and GC-MS Analysis of Piperazine Derivatives

| Parameter | HPLC | GC-MS |

|---|---|---|

| Technique Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid/liquid stationary phase. |

| Typical Column | C18 or C8 reversed-phase, 250 mm x 4.6 mm, 5 µm | DB-17 or similar mid-polarity capillary column, 30 m x 0.53 mm, 1 µm film researchgate.net |

| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Buffer mixture | Helium at a flow of 2 mL/min researchgate.net |

| Detector | Diode-Array Detector (DAD) or Mass Spectrometer (MS) | Mass Spectrometer (MS) |

| Typical Application | Quantitative analysis of the main compound and non-volatile impurities. | Analysis of volatile starting materials, residual solvents, and volatile impurities. |

| Example Condition | Oven temperature programmed at 150°C for 10 min, then ramped to 260°C. researchgate.net | Gradient elution with increasing organic solvent concentration. |

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Structural Confirmation in Mixtures

While HPLC and GC-MS are excellent for detection and tentative identification of impurities, unambiguous structural elucidation, especially for novel or unexpected impurities, often requires more definitive spectroscopic data. Hyphenated techniques, which couple a separation method with a powerful spectroscopic tool like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, are invaluable for this purpose.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly links the separation power of HPLC with the detailed structural information provided by NMR. As impurities are separated on the HPLC column, they can be directly transferred to an NMR flow cell for analysis. NMR spectroscopy provides data on the connectivity of atoms within a molecule, which is crucial for distinguishing between isomers (compounds with the same mass but different atomic arrangements) that may be indistinguishable by MS alone. unodc.org This makes LC-NMR a powerful tool for confirming the structure of an impurity without the need for time-consuming isolation and purification.

Gas Chromatography-Infrared Spectroscopy (GC-IR) operates on a similar principle. As compounds elute from the GC column, they pass through a "light pipe" where their infrared spectrum is recorded. The IR spectrum provides information about the functional groups present in a molecule (e.g., C=O, S=O, N-H). This information is complementary to the mass fragmentation data from MS and can be critical for confirming a proposed structure.

The use of these sophisticated techniques provides the highest level of confidence in the structural characterization of this compound and its associated impurities, ensuring a comprehensive understanding of the compound's purity profile.

Table 2: Comparison of Information from Hyphenated Techniques

| Technique | Information Provided | Primary Use in Analysis of this compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns (mass-to-charge ratio). | Identification and quantification of compounds based on mass. |

| Nuclear Magnetic Resonance (NMR) | Detailed carbon-hydrogen framework and atom connectivity. unodc.org | Unambiguous structural elucidation; differentiation of isomers. |

| Infrared Spectroscopy (IR) | Presence of specific functional groups (e.g., sulfonyl, C-N bonds). | Confirmation of functional groups within the molecule's structure. |

Development of Potentiometric or Spectrophotometric Quantitative Assays

Beyond chromatographic methods, classical analytical techniques like potentiometric and spectrophotometric assays can be developed for the routine quantitative analysis of this compound, particularly for assessing the purity of the bulk substance.

Spectrophotometric Assays measure the amount of light absorbed by a compound at a specific wavelength. These assays are often coupled with HPLC (as in HPLC-UV detection). researchgate.net The sulfonyl group and the piperazine ring may not provide a strong enough chromophore for highly sensitive direct UV detection at typical wavelengths. Therefore, a quantitative method could involve pre-column or post-column derivatization, where a reagent is added to react with the piperazine nitrogen to form a new compound with strong UV absorbance. researchgate.net For example, reagents like dansyl chloride are known to react with piperazines to create highly fluorescent derivatives, enabling trace-level detection. researchgate.net The development of such a method would require validation for linearity, accuracy, and precision. researchgate.net

Table 3: Principles of Quantitative Assays

| Assay Type | Principle | Application for this compound |

|---|---|---|

| Spectrophotometry | Measurement of light absorbance by the analyte, often after derivatization to enhance signal. researchgate.net | Quantification of low-level concentrations in various samples; can be used as an HPLC detector. |